physical and chemical properties of 1H-Dibenzo(a,i)carbazole
physical and chemical properties of 1H-Dibenzo(a,i)carbazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
1H-Dibenzo(a,i)carbazole, a polycyclic aromatic hydrocarbon (PAH) containing a nitrogen-containing carbazole ring system, is a compound of significant interest to researchers in the fields of chemistry, toxicology, and pharmacology. Its structural similarity to other known carcinogens and its potential to interact with biological systems make it a subject of ongoing investigation. This technical guide provides a comprehensive overview of the known physical and chemical properties of 1H-Dibenzo(a,i)carbazole, along with available information on its synthesis and biological activities.
Core Physical and Chemical Properties
A summary of the key physical and chemical properties is presented in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₂₀H₁₃N | [1][2] |
| Molecular Weight | 267.33 g/mol | [2][3] |
| CAS Number | 239-64-5 | [2] |
| LogP (Octanol/Water Partition Coefficient) | 5.146 (Predicted) | [1] |
| Water Solubility | log₁₀WS = -7.42 (Predicted) | [1] |
| Ionization Energy | 7.10 ± 0.10 eV | [1] |
Spectral Data
The structural characterization of 1H-Dibenzo(a,i)carbazole is supported by various spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (CDCl₃/DMSO-d₆ mixture): δ 11.9 (bs, 1H), 8.61 (d, J = 7.5 Hz, 2H), 8.12 (d, J = 7.5 Hz, 2H), 7.95 (d, J = 7.5 Hz, 2H), 7.61 (d, J = 7.5 Hz, 2H), 7.53 (dd, J = 7.5, 7.5 Hz, 2H), 7.45 (dd, J = 7.5, 7.5 Hz, 1H).[1]
¹³C NMR (CDCl₃/DMSO-d₆ mixture): δ 134.5, 132.0, 129.0, 125.5, 124.9, 122.3, 122.1, 120.3, 119.4, 119.3.[1]
Mass Spectrometry
The mass spectrum of 1H-Dibenzo(a,i)carbazole shows a molecular ion peak (M⁺) at m/z 267, which is consistent with its molecular formula.[1][2]
UV-Vis Spectroscopy
While specific UV-Vis absorption spectra for the (a,i) isomer are not detailed in the available literature, carbazole and its derivatives typically exhibit characteristic absorption bands in the UV region arising from π-π* transitions within the aromatic system.
Experimental Protocols
Synthesis of 1H-Dibenzo(a,i)carbazole
A documented synthesis of 1,2,7,8-Dibenzocarbazole (a synonym for 1H-Dibenzo(a,i)carbazole) involves the dehydrogenation of the corresponding dihydro compound.[3] The following provides a generalized workflow based on this and classical carbazole synthesis methods like the Graebe-Ullmann reaction.
Experimental Workflow for a Potential Synthesis Route:
A potential synthetic workflow for 1H-Dibenzo(a,i)carbazole.
Detailed Methodology (Hypothetical, based on related syntheses):
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Preparation of the Dihydro-dibenzocarbazole Precursor: A suitable precursor, such as a derivative of tetralone and naphthylhydrazine, could be reacted under Fischer indole synthesis conditions to form a dihydro-dibenzocarbazole.[3]
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Dehydrogenation: The dihydro-dibenzocarbazole (1.2 g) is mixed with a dehydrogenating agent such as chloranil (1.7 g) in a suitable high-boiling solvent like xylene. The mixture is refluxed for several hours to effect the aromatization.[3]
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Workup and Purification: After the reaction is complete, the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel or by recrystallization from a suitable solvent to yield the pure 1H-Dibenzo(a,i)carbazole.
Biological Activity and Signaling Pathways
Direct experimental data on the biological activity and signaling pathways specifically for 1H-Dibenzo(a,i)carbazole is limited in the currently available literature. However, based on the known activities of other dibenzocarbazole isomers and the broader class of carbazole derivatives, several potential biological effects can be inferred.
Carcinogenicity
Other isomers, such as 7H-dibenzo[c,g]carbazole, are known to be carcinogenic in animal models.[4] Given the structural similarities, it is plausible that 1H-Dibenzo(a,i)carbazole may also possess carcinogenic properties. Polycyclic aromatic hydrocarbons are often metabolized by cytochrome P450 enzymes to reactive intermediates that can form DNA adducts, leading to mutations and cancer initiation.
Aryl Hydrocarbon Receptor (AhR) Activation
Many polycyclic aromatic hydrocarbons are ligands for the aryl hydrocarbon receptor (AhR), a ligand-activated transcription factor involved in the regulation of genes responsible for xenobiotic metabolism, including cytochrome P450 enzymes like CYP1A1.[4][5] Activation of the AhR signaling pathway is a key event in the toxic effects of many PAHs. It is highly probable that 1H-Dibenzo(a,i)carbazole can also act as an AhR agonist.
Aryl Hydrocarbon Receptor (AhR) Signaling Pathway:
Proposed AhR signaling pathway activation by 1H-Dibenzo(a,i)carbazole.
Experimental Protocol for AhR Activation Assay (General):
A common method to assess AhR activation is a reporter gene assay.
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Cell Culture: A suitable cell line, such as a hepatoma cell line (e.g., HepG2), is cultured. These cells are often transiently or stably transfected with a plasmid containing a luciferase reporter gene under the control of a promoter with xenobiotic response elements (XREs).
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Compound Treatment: The cells are treated with various concentrations of 1H-Dibenzo(a,i)carbazole. A known AhR agonist (e.g., TCDD) is used as a positive control, and a vehicle (e.g., DMSO) is used as a negative control.
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Incubation: The cells are incubated for a specific period (e.g., 24 hours) to allow for AhR activation and subsequent reporter gene expression.
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Luciferase Assay: The cells are lysed, and the luciferase activity is measured using a luminometer. An increase in luciferase activity compared to the negative control indicates AhR activation.
Conclusion
1H-Dibenzo(a,i)carbazole is a polycyclic aromatic compound for which fundamental chemical and physical data are partially available. While spectroscopic data provides a clear structural fingerprint, experimentally determined properties such as melting and boiling points require further investigation. The synthesis can likely be achieved through established methods for carbazole formation, though a specific, detailed protocol for this isomer is not widely published. Based on the activities of related compounds, 1H-Dibenzo(a,i)carbazole is predicted to be a biologically active molecule, potentially acting as a carcinogen and an agonist of the aryl hydrocarbon receptor. Further experimental studies are warranted to fully elucidate its toxicological and pharmacological profile, which will be of significant value to drug development professionals and researchers in environmental health and safety.
References
- 1. 13H-Dibenzo[a,i]carbazole (CAS 239-64-5) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 2. 13H-Dibenzo[a,i]carbazole [webbook.nist.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. 7H-Dibenzo[c,g]carbazole: Metabolic pathways and toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Genotoxicity of 7H-dibenzo[c,g]carbazole and its tissue-specific derivatives in human hepatoma HepG2 cells is related to CYP1A1/1A2 expression - PubMed [pubmed.ncbi.nlm.nih.gov]
